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Compound of Interest

Compound Name: Ethyl acetate

Cat. No.: B041433 Get Quote

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared

(IR) spectroscopic data for pure ethyl acetate. It is intended for researchers, scientists, and

professionals in drug development who utilize these analytical techniques for structural

elucidation and quality control.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR

spectroscopy for pure ethyl acetate.

Table 1: ¹H NMR Spectroscopic Data for Ethyl Acetate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.25 Triplet (t) 3H a: -O-CH₂-CH₃

~2.04 Singlet (s) 3H c: CH₃-C=O

~4.12 Quartet (q) 2H b: -O-CH₂-CH₃

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: ¹³C NMR Spectroscopic Data for Ethyl Acetate
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Chemical Shift (δ) ppm DEPT Information Assignment

~14.2 CH₃ CH₃-CH₂-O-

~21.0 CH₃ CH₃-C=O

~60.4 CH₂ -O-CH₂-CH₃

~171.0 C (Quaternary) -C=O

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm). Spectra are typically proton-decoupled.

Table 3: Infrared (IR) Spectroscopy Data for Ethyl Acetate

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

~2975-2845 Medium-Strong C-H Stretch Alkyl (CH₃, CH₂)

~1750-1735 Strong C=O Stretch Ester Carbonyl

~1250-1230 Strong
C-C-O Stretch

(asymmetric)
Ester

~1047 Strong
O-C-C Stretch

(symmetric)
Ester

Sample preparation: Liquid film.

Visualization of Molecular Structure and
Spectroscopic Workflow
The following diagrams illustrate the chemical structure of ethyl acetate with assignments for

NMR analysis and a typical workflow for spectroscopic experiments.
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Caption: Molecular structure of ethyl acetate with NMR assignments.
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Phase 1: Preparation

Phase 2: Data Acquisition

Phase 3: Data Processing & Analysis

Sample Preparation
(e.g., Dissolve in CDCl3 for NMR,

prepare liquid film for IR)

Instrument Setup & Calibration
(e.g., Shimming, Tuning)

Data Acquisition
(Run NMR/IR Scan)

Data Processing
(e.g., Fourier Transform, Phasing)

Spectral Analysis
(Peak Picking, Integration)

Structural Interpretation
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Caption: General workflow for spectroscopic analysis.
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Experimental Protocols
Detailed methodologies for acquiring high-quality NMR and IR spectra of ethyl acetate are

provided below.

Sample Preparation:

Prepare a solution by dissolving approximately 5-20 mg of pure ethyl acetate in about

0.6-0.7 mL of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (0.00 ppm).

Transfer the solution to a standard 5 mm NMR tube.

Instrument Setup:

Place the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

Shim the magnetic field to achieve a high level of homogeneity, which is crucial for

obtaining sharp, well-resolved peaks.

Data Acquisition (¹H NMR):

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of

scans (e.g., 8 to 16) should be averaged to ensure a good signal-to-noise ratio.

Data Acquisition (¹³C NMR):

Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes C-H coupling,

simplifying the spectrum so that each unique carbon atom appears as a single line.

Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans

(e.g., 1024 or more) and a relaxation delay are typically required to obtain a spectrum with

an adequate signal-to-noise ratio.
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Data Processing:

Apply a Fourier transform to the free induction decay (FID) to convert the time-domain

data into a frequency-domain spectrum.

Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

For ¹H NMR, integrate the signals to determine the relative ratios of protons.

Sample Preparation (Liquid Film Method):

Place a single drop of pure ethyl acetate onto the surface of one salt plate (e.g., NaCl or

KBr).

To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl Acetate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041433#spectroscopic-data-nmr-ir-of-pure-ethyl-
acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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